Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate
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Overview
Description
Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes include:
Formation of the Thieno[2,3-b]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Iodination: Introduction of the iodine atom at the 3-position of the thieno[2,3-b]pyrrole ring using reagents such as iodine or iodine monochloride.
Esterification: Formation of the diethyl ester groups at the 2,5-positions through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction time, temperature, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
- 6H-Thieno[2,3-b]pyrrole
Uniqueness
Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is unique due to the presence of the iodine atom and the diethyl ester groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H16INO4S |
---|---|
Molecular Weight |
421.25 g/mol |
IUPAC Name |
diethyl 6-ethyl-3-iodothieno[2,3-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H16INO4S/c1-4-16-9(13(17)19-5-2)7-8-10(15)11(21-12(8)16)14(18)20-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
WNPAVZSFJPDUEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C1SC(=C2I)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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